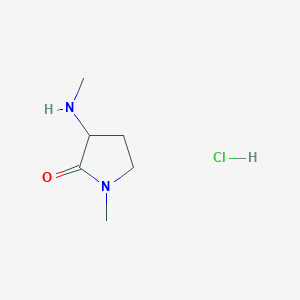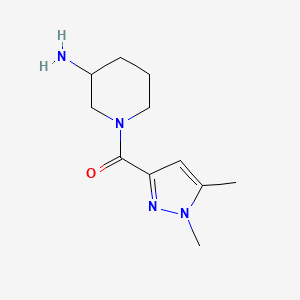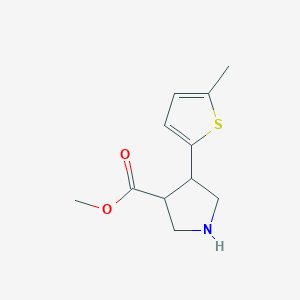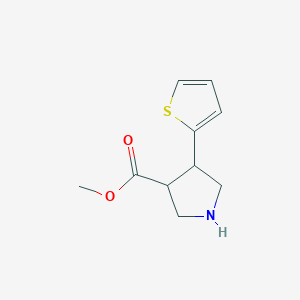![molecular formula C12H17NO2 B1488749 {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol CAS No. 1250323-02-4](/img/structure/B1488749.png)
{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol
Übersicht
Beschreibung
{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol, also known as 3-MPM, is an organic compound belonging to the pyrrolidine family. It is a colorless liquid, and its molecular formula is C9H15NO2. 3-MPM is a key intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. It has also been used in the preparation of other organic compounds, such as esters and amines.
Wissenschaftliche Forschungsanwendungen
{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol has been studied extensively in scientific research, particularly in the fields of drug discovery and development. Its chemical properties make it an ideal intermediate in the synthesis of various pharmaceuticals. It has also been used in the synthesis of other organic compounds, such as esters and amines.
Wirkmechanismus
{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol is believed to act as a pro-drug in the body, meaning that it is converted into an active form when it enters the body. This active form is believed to interact with various proteins and enzymes in the body, leading to the desired effect.
Biochemical and Physiological Effects
{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol has been studied for its biochemical and physiological effects in various laboratory experiments. It has been found to have anti-inflammatory and anticonvulsant effects, as well as being able to reduce the levels of certain hormones in the body. It has also been found to have an effect on the central nervous system, although the exact mechanism of action is still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol in laboratory experiments include its low cost, ease of synthesis, and its stability in a variety of solvents. However, there are some limitations to its use, such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for the use of {3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol in scientific research. These include further exploration of its biochemical and physiological effects, as well as its potential use in drug discovery and development. Additionally, further research could be conducted into its mechanism of action in the body and its effect on the central nervous system. Other potential future directions include its use in the synthesis of other organic compounds, such as esters and amines, and its potential application in other fields, such as agriculture and food science.
Eigenschaften
IUPAC Name |
[3-(pyrrolidin-3-ylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-8-10-2-1-3-12(6-10)15-9-11-4-5-13-7-11/h1-3,6,11,13-14H,4-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSQCZVKXXDRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





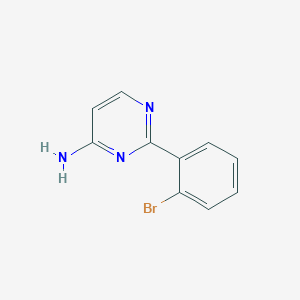
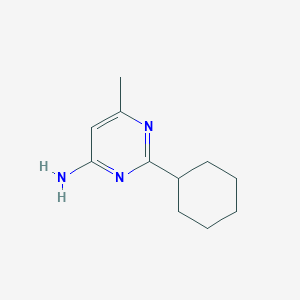
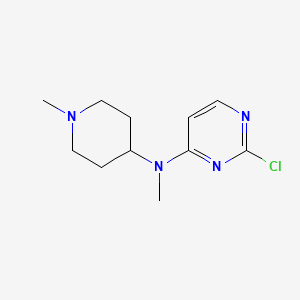
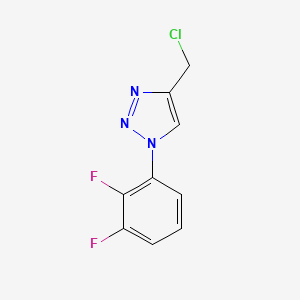
![N-[2-(ethylamino)ethyl]cyclobutanamine](/img/structure/B1488676.png)
![1-(4-chlorophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1488678.png)

